[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropan-2-yl] (Z)-icos-11-enoate
Description
[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropan-2-yl] (Z)-icos-11-enoate is a triglyceride, a type of lipid molecule composed of glycerol and three fatty acids. This specific triglyceride contains three distinct fatty acids: hexadec-9-enoic acid (16:1(9Z)), icos-11-enoic acid (20:1(11Z)), and icosa-5,8,11,14-tetraenoic acid (20:4(5Z,8Z,11Z,14Z)). It is found in human blood and plays a role in various metabolic processes .
Properties
Molecular Formula |
C59H102O6 |
|---|---|
Molecular Weight |
907.4 g/mol |
IUPAC Name |
[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropan-2-yl] (Z)-icos-11-enoate |
InChI |
InChI=1S/C59H102O6/c1-4-7-10-13-16-19-22-25-27-29-31-34-37-40-43-46-49-52-58(61)64-55-56(54-63-57(60)51-48-45-42-39-36-33-24-21-18-15-12-9-6-3)65-59(62)53-50-47-44-41-38-35-32-30-28-26-23-20-17-14-11-8-5-2/h16,19,21,24-28,31,34,40,43,56H,4-15,17-18,20,22-23,29-30,32-33,35-39,41-42,44-55H2,1-3H3/b19-16-,24-21-,27-25-,28-26-,34-31-,43-40-/t56-/m1/s1 |
InChI Key |
NNCCJKNBYUHUAL-QRHSWZDZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCC)COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCC)COC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropan-2-yl] (Z)-icos-11-enoate involves esterification reactions where glycerol reacts with the respective fatty acids. The reaction typically occurs in the presence of a catalyst, such as sulfuric acid or an enzyme like lipase, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of triglycerides often involves the use of biotechnological methods, including microbial fermentation and enzymatic processes. These methods are preferred due to their efficiency and environmental friendliness. The fatty acids required for the synthesis can be derived from natural sources or produced synthetically .
Chemical Reactions Analysis
Types of Reactions
[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropan-2-yl] (Z)-icos-11-enoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the fatty acids can be oxidized, leading to the formation of peroxides and other oxidation products.
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and a catalyst, resulting in the release of glycerol and free fatty acids.
Transesterification: This reaction involves the exchange of the fatty acid groups with other alcohols, producing different triglycerides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed.
Transesterification: Catalysts such as sodium methoxide or lipase enzymes are used.
Major Products Formed
Oxidation: Peroxides, aldehydes, and ketones.
Hydrolysis: Glycerol and free fatty acids.
Transesterification: Different triglycerides and alcohols.
Scientific Research Applications
[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropan-2-yl] (Z)-icos-11-enoate has several scientific research applications:
Chemistry: Used as a model compound to study lipid oxidation and hydrolysis mechanisms.
Biology: Investigated for its role in cellular metabolism and signaling pathways.
Medicine: Studied for its potential impact on cardiovascular health and metabolic disorders.
Industry: Utilized in the production of biofuels and biodegradable plastics.
Mechanism of Action
The mechanism of action of [(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropan-2-yl] (Z)-icos-11-enoate involves its metabolism in the body. It is hydrolyzed by lipases to release glycerol and free fatty acids, which are then utilized in various metabolic pathways. The fatty acids can be oxidized to produce energy or incorporated into cell membranes .
Comparison with Similar Compounds
Similar Compounds
- TG(16:0/16:1(9Z)/20:4(5Z,8Z,11Z,14Z))[iso6]
- TG(16:1(9Z)/18:2(9Z,12Z)/20:4(5Z,8Z,11Z,14Z))[iso6]
- TG(20:4(5Z,8Z,11Z,14Z)/20:4(5Z,8Z,11Z,14Z)/20:4(5Z,8Z,11Z,14Z))
Uniqueness
[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropan-2-yl] (Z)-icos-11-enoate is unique due to its specific combination of fatty acids, which imparts distinct physical and chemical properties. This combination influences its behavior in biological systems and its reactivity in chemical processes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
